Methyl 3-amino-5-fluoro-4-methoxybenzoate
Description
This compound is primarily utilized in organic synthesis and pharmaceutical research, though it is currently listed as a discontinued product by CymitQuimica .
Properties
IUPAC Name |
methyl 3-amino-5-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGCYBGUMQWDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270868 | |
| Record name | Methyl 3-amino-5-fluoro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-46-4 | |
| Record name | Methyl 3-amino-5-fluoro-4-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-fluoro-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-fluoro-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to introduce the amino group . The final step involves esterification with methanol to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-fluoro-4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-amino-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: Methyl 5-amino-2-fluoro-4-methoxybenzoate
Structure and Properties :
Key Differences :
- The fluoro group at position 2 (vs.
- The amino group at position 5 (vs. 3) may influence hydrogen-bonding interactions in biological systems.
- Applications: While the target compound is discontinued, Methyl 5-amino-2-fluoro-4-methoxybenzoate is available commercially (American Elements) for research in medicinal chemistry .
Pesticide Derivatives: Metsulfuron Methyl Ester
Structure and Properties :
Comparison :
Halogenated Analogs: 3-Bromo-5-fluoro-4-iodoaniline
Structure and Properties :
- Molecular Formula: C₆H₄BrFINO.
- Substituents: Bromo (3), fluoro (5), iodo (4), and amino (1) .
- Molecular Weight : ~328.91 g/mol (calculated).
Comparison :
- Replacement of the ester group with halogens (Br, I) increases molecular weight and hydrophobicity.
- Applications : Used in synthesis of agrochemicals and pharmaceuticals, whereas the target compound’s ester group may favor use as a synthetic intermediate .
Physicochemical and Functional Data
Research Findings and Implications
- Substituent Position Effects: Evidence from aminoazo dyes (e.g., 3′-methyl vs. 4′-methyl derivatives) demonstrates that substituent position critically influences biological activity and metabolic stability . This aligns with the observed differences between the target compound and its positional isomer (Section 2.1).
- Electronic Effects: The fluoro group’s electron-withdrawing nature may enhance the electrophilicity of the benzene ring in the target compound compared to non-fluorinated analogs, affecting reactivity in nucleophilic aromatic substitution .
Biological Activity
Methyl 3-amino-5-fluoro-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a fluorine atom, and a methoxy group. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances the compound's reactivity and binding affinity to biological targets. The methoxy group contributes to the compound's lipophilicity, influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Weight | 215.19 g/mol |
| Log P (octanol-water) | 1.86 |
| Solubility | Soluble in organic solvents |
| BBB Permeability | Yes |
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and enzymes. The amino group can form hydrogen bonds, facilitating interactions with target sites. The electronegative fluorine atom may enhance binding through specific molecular interactions, such as halogen bonding.
Biological Activity Studies
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, derivatives similar to this compound have shown low micromolar growth inhibitory concentrations (GI50) against human breast cancer cell lines (MDA-MB-468 and MCF-7) and colon cancer cell lines (HT29 and HCT-116) .
Case Study: Antitumor Activity
A study focusing on structurally related compounds found that certain derivatives exhibited significant growth inhibition in cancer cells. For example:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 | <1 |
| Methyl 3-amino-2-fluoro-4-methoxybenzoate | HT29 | 5 |
These findings suggest that the structural characteristics of this compound are critical for its biological activity, particularly in inhibiting cancer cell proliferation.
Pharmacological Potential
The compound has also been investigated for its role as a potential inhibitor of specific enzymes involved in drug metabolism. Notably, it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a favorable profile for drug development . This characteristic is essential for minimizing drug-drug interactions in therapeutic settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
